molecular formula C14H15N3O4 B554784 Z-His-OH CAS No. 14997-58-1

Z-His-OH

Cat. No. B554784
CAS RN: 14997-58-1
M. Wt: 289.29 g/mol
InChI Key: WCOJOHPAKJFUDF-LBPRGKRZSA-N
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Description

Z-His-OH is a derivative of the amino acid histidine . It is used for research purposes and is not intended for patients . It has been commercially used as an ergogenic supplement, influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage .


Molecular Structure Analysis

The molecular formula of Z-His-OH is C14H15N3O4 . Its molecular weight is 289.29 . The structure of Z-His-OH can be represented by the SMILES string OC(=O)C@HNC(=O)OCc2ccccc2 .


Physical And Chemical Properties Analysis

Z-His-OH is a solid substance that is white to off-white in color . It has a molecular weight of 289.29 . The melting point is 168 °C (dec.) (lit.) .

Scientific Research Applications

Peptide Synthesis

  • Application Summary : Z-His-OH, also known as Nα-Carbobenzyloxy-L-histidine or Nα-Z-L-Histidine, is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields such as therapeutics, diagnostics, and research.
  • Methods of Application : Z-His-OH is used in solution phase peptide synthesis . This method involves the stepwise addition of amino acids to a growing peptide chain in a solution. The amino group of each incoming amino acid is protected by a carbobenzyloxy (Z) group, which prevents it from reacting with the carboxyl group of the growing peptide chain. After the addition of each amino acid, the Z group is removed, allowing the next amino acid to be added.
  • Results or Outcomes : The use of Z-His-OH in peptide synthesis allows for the production of peptides with specific sequences. This is crucial in the study of protein function and in the development of peptide-based drugs .

Another study reported the development of efficient procedures for removing the benzyloxycarbonyl (Z) groupings in some model peptide acids that resist easy deprotection . The study also reported one-pot synthetic methods for Zα-His-OH and Zα-ZIm-His-OH .

Advanced Oxidation Processes (AOPs) in Wastewater Treatment

  • Application Summary : Z-His-OH could potentially be used in Advanced Oxidation Processes (AOPs) for wastewater treatment . AOPs involve the generation of hydroxyl radicals (OH·) in sufficient quantity to effect water purification .
  • Methods of Application : During the AOP treatment of wastewater, hydroxyl radicals (OH·) or sulfate radicals (SO 4 ·−) are generated in sufficient quantity to remove refractory organic matters, traceable organic contaminants, or certain inorganic pollutants .
  • Results or Outcomes : The treatment efficiencies rely heavily upon the selected AOP type, physical and chemical properties of target pollutants, and operating conditions .

Layered Double Hydroxides (LDHs)

  • Application Summary : Z-His-OH could potentially be used in the synthesis of Layered Double Hydroxides (LDHs) . LDHs are an emergent class of biocompatible inorganic lamellar nanomaterials that have attracted significant research interest .
  • Methods of Application : LDHs are synthesized using various methods, and their unique properties have been employed for applications in organic catalysis, photocatalysis, sensors, drug delivery, and cell biology .
  • Results or Outcomes : The use of Z-His-OH in the synthesis of LDHs could potentially contribute to the development of new materials with unique properties .

Safety And Hazards

When handling Z-His-OH, it is recommended to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-13(19)12(6-11-7-15-9-16-11)17-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOJOHPAKJFUDF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501280353
Record name N-[(Phenylmethoxy)carbonyl]-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-His-OH

CAS RN

14997-58-1
Record name N-[(Phenylmethoxy)carbonyl]-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14997-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyloxycarbonyl-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
D Sanna, CG Ágoston, I Sóvágó, G Micera - Polyhedron, 2001 - Elsevier
… To understand more deeply the complexation processes of Z-His-OH, we examined the ternary complexes with 2,2′-bipyridine. Bipy is potentially able to suppress the hydrolysis …
Number of citations: 45 www.sciencedirect.com
U Eichhorn, AS Bommarius, K Drauz… - Journal of Peptide …, 1997 - Wiley Online Library
… obtained in a thermolysin-catalysed reaction from ZHis-OH and H-Phe-NH2. Employing the more expensive amide substrate instead of the amino acid ester was justified because …
Number of citations: 47 onlinelibrary.wiley.com
K KAWASAKI, M MIYANO, T MURAKAMI… - Chemical and …, 1989 - jstage.jst.go.jp
Since most N α-protected histidines are water-soluble, their preparation and purification are troublesome. We have developed a simple and easy purification procedure for the …
Number of citations: 4 www.jstage.jst.go.jp
W Frey, C Dernst, E Klesper - Journal of Polymer Science Part A …, 1987 - Wiley Online Library
… TABLE I Reaction Conditions of the Esterification of s-PMA with Z-His-OH, Boc-His-OH, and Ac-His-OH … Z-His-OH … The N"-protected amino acids Z-His-OH,la* l9 …
Number of citations: 1 onlinelibrary.wiley.com
Y Nishiyama, N Shintomi, Y Kendo, T Izumi… - Journal of the Chemical …, 1995 - pubs.rsc.org
… To an ice-cooled solution of Z-His-OH (8.7 g, 30 mmol) in 2 mol dm-3 aq. NaOH (30 cm3) and 1,4-dioxane (20 cm3) were added portions of 2-adamantyl chloroformate (8.4 g, 39 mmol) …
Number of citations: 8 pubs.rsc.org
C Becu, MF Reyniers, MJO Anteunis… - Bulletin des Sociétés …, 1990 - Wiley Online Library
Attention is called on the extreme simple procedure for N‐protection of amino acids mediated through previous silylation. Although the methodology is known, it has rather scarcely …
Number of citations: 8 onlinelibrary.wiley.com
A Papini, S Rudolph, G Siglmüller… - … journal of peptide …, 1992 - Wiley Online Library
… The Z-His(r-Suc)-OH derivative was obtained, although in low yields, by reacting Z-His-OH with 2-bromosuccinic acid in the presence of TEA as auxiliary base and characterized by 'H-…
Number of citations: 26 onlinelibrary.wiley.com
K Beck-Piotraschke, HD Jakubke - Tetrahedron: Asymmetry, 1998 - Elsevier
… Z–His–OH (1 g, 3.46 mmol) was suspended in 50 ml of dry methanol at 0C. Then 0.93 ml (12.7 mmol) of SOCl 2 were added slowly. The reaction mixture was incubated under stirring …
Number of citations: 15 www.sciencedirect.com
T SHIOIRI, S YAMADA - Chemical and Pharmaceutical Bulletin, 1974 - jstage.jst.go.jp
Application of diphenyl phosphorazidate (DPPA) to the synthesis of peptides revealed that the DPPA method is quite general because it can be applied to the formation of peptides …
Number of citations: 57 www.jstage.jst.go.jp
B Nakajima, N Nishi - International Journal of Biological Macromolecules, 1983 - Elsevier
… Molecular weight of cyclicpeptide was determined with a Jeol JMS-OISG-2 field desorption mass spectrometer, Z-His-OH 2s and HeAhx.OEt-HCl were prepared by the routine …
Number of citations: 10 www.sciencedirect.com

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